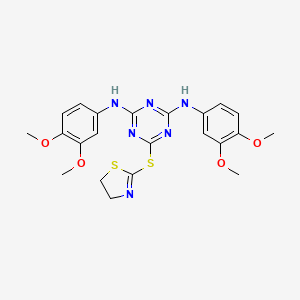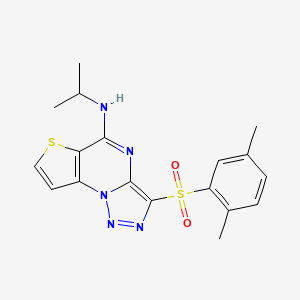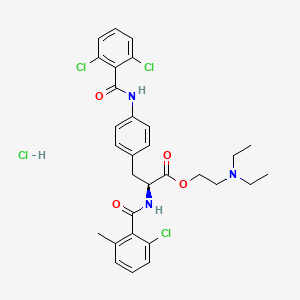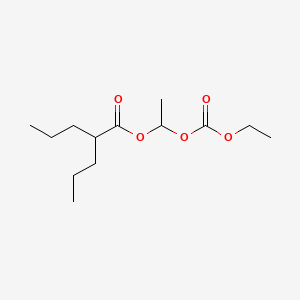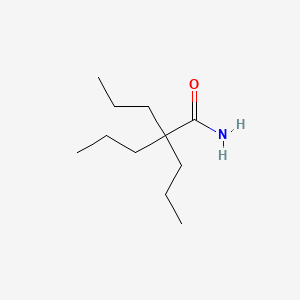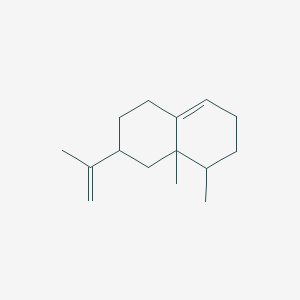![molecular formula C14H10N6OS B1682189 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole CAS No. 869853-70-3](/img/structure/B1682189.png)
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole
Vue d'ensemble
Description
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole is a chemical compound with the following properties:
- Empirical Formula : C14H10N6OS
- Molecular Weight : 310.33 g/mol
- Synonyms : NOX Inhibitor VIII, VAS3947, 3-Benzyl-7-(1,3-oxazol-2-ylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, NADPH Oxidase Inhibitor VIII, VAS-3947
Molecular Structure Analysis
The molecular structure of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole consists of a benzoxazole ring fused with a triazolo[4,5-d]pyrimidine ring. The benzyl group and thioether moiety are attached to the triazolo ring. The compound’s structure plays a crucial role in its biological activity.
!Molecular Structure
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including oxidation, reduction, and substitution reactions. However, specific reactions would depend on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Solubility : The compound is soluble in DMSO (50 mg/mL).
- Color : Light yellow.
- Assay : ≥98% (HPLC)
Applications De Recherche Scientifique
Synthesis and Biochemical Impact
Synthesis Methodology : A straightforward method for synthesizing triazolo[1,5-a]pyrimidine derivatives, related to 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole, has been developed. This includes the use of inexpensive catalysts and environmentally benign solvents (Liu, Lei, & Hu, 2012).
Antimicrobial and Antitumor Agents : Certain thiazolopyrimidine derivatives, similar to the subject compound, have been explored for their potential antimicrobial and antitumor properties. However, these studies have found varying degrees of effectiveness, with some compounds showing promising antimicrobial activity but no significant antitumor activity (Said et al., 2004).
Chemical Properties and Reactions
Chemical Synthesis and Yields : Research into the synthesis of triazolo[4,5-d]pyrimidin-7-ones, closely related to the compound , has led to the development of methods yielding these compounds with varying degrees of success. Different techniques and conditions, such as using phosphorus oxochloride or triethyl orthoacetate, have been used to achieve these syntheses (Kislyi, Danilova, & Semenov, 2003).
Insecticidal Agents : Sulfonamide thiazole derivatives, which are structurally related to 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole, have been synthesized and investigated for their insecticidal properties, specifically against the cotton leafworm, Spodoptera littoralis. These compounds have shown varying degrees of toxic effects, indicating potential utility in pest control (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Antitumor Activity
Potential Antitumor Compounds : Several studies have explored the antitumor activities of compounds structurally similar to 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole. These compounds have been shown to exhibit potent antitumor activities against various cancer cell lines, such as liver and breast cancer, suggesting potential for therapeutic applications in oncology (Edrees & Farghaly, 2017), (Lauria et al., 2013).
Anticancer Screening : Compounds with a triazolopyrimidine core have been selected for anticancer screening against a panel of human tumor cell lines, showing strong antiproliferative activity. These findings underscore the potential of such compounds, including 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole, in cancer treatment strategies (Lauria et al., 2013).
Orientations Futures
Further research is needed to explore the compound’s potential therapeutic applications, optimize its synthesis, and investigate its pharmacological properties.
Propriétés
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6OS/c1-2-4-10(5-3-1)8-20-12-11(18-19-20)13(17-9-16-12)22-14-15-6-7-21-14/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZDLDFNSCFLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC=CO4)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



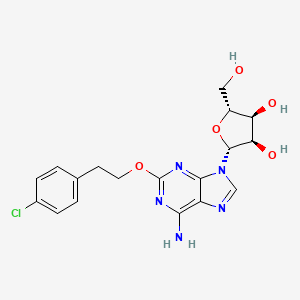
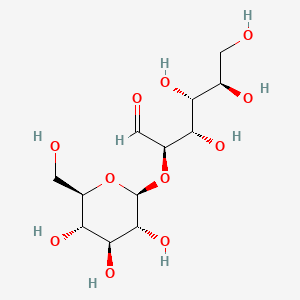
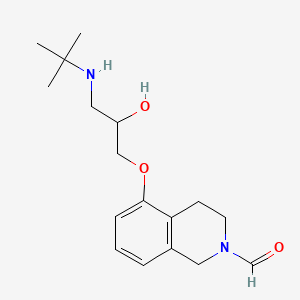
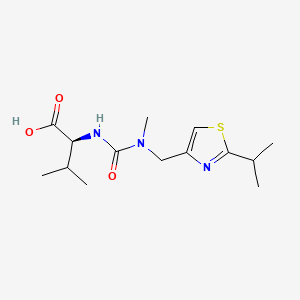
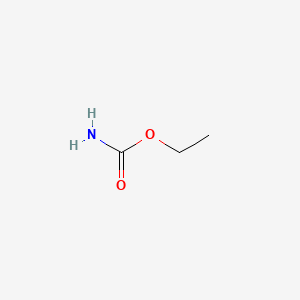
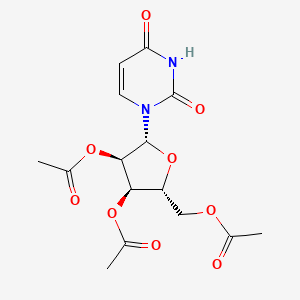
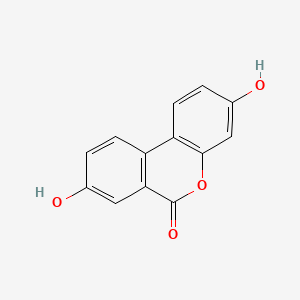
![ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B1682118.png)
